molecular formula C5H10ClN3O2 B2729448 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride CAS No. 2193058-89-6

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride

Cat. No. B2729448
CAS RN: 2193058-89-6
M. Wt: 179.6
InChI Key: PLNQWUIGPXYIKL-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride, also known as AMO-1618, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AMO-1618 is a small molecule inhibitor that targets a specific protein, making it a promising candidate for drug development.

Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

Oxadiazoles, particularly the 1,3,4-oxadiazole derivatives, have been extensively researched for their broad spectrum of pharmacological activities. These compounds have shown potential as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral agents. Their effectiveness surpasses many known antibiotics and antimicrobial agents, positioning them as promising candidates for new drug development (Glomb & Świątek, 2021). Furthermore, oxadiazole compounds, including those with a 1,2,4-oxadiazole ring, have demonstrated anti-inflammatory, anti-diabetic, and anticancer activities. The unique structural features of the oxadiazole ring facilitate effective binding with various enzymes and receptors in biological systems, eliciting diverse bioactivities through multiple weak interactions (Verma et al., 2019).

Chemical Synthesis and Applications

The synthesis of 1,2,4-oxadiazoles, including derivatives similar to 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride, involves methods based on primary amidoximes and acylating agents. These synthetic pathways, including 1,3-dipolar cycloaddition reactions, highlight the versatility and broad applicability of oxadiazoles in producing compounds with significant biological activities. Such synthetic approaches pave the way for the development of new drugs and materials with improved efficacy and safety profiles (Kayukova, 2005).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, oxadiazole derivatives have been investigated for their role in water treatment and as potential sensors for detecting metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for use in chemosensors. This application is critical for monitoring and managing environmental pollutants and for developing novel analytical methods for detecting various chemical species (Sharma, Om, & Sharma, 2022).

properties

IUPAC Name

2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c1-3-7-5(10-8-3)4(6)2-9;/h4,9H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNQWUIGPXYIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2193058-89-6
Record name 2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride
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